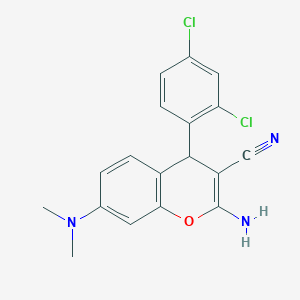![molecular formula C19H16Cl2N4OS B461201 2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide CAS No. 723748-47-8](/img/structure/B461201.png)
2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide” has a molecular formula of C19H16Cl2N4OS and an average mass of 419.328 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tricyclic core with multiple functional groups, including a cyano group, a sulfanyl group, and an acetamide group . These functional groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, bromination reactions of tricyclo[6.3.1.0(2,7)]dodeca-2,4,6,10-tetraene derivatives have been investigated, and the possible role of a substituent in rearrangements was explored .Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivative Formation
Research has explored the synthesis of various heterocyclic compounds using cyanoacetamides, a group to which the compound belongs. Cyanoacetamides are bifunctional compounds with high reactivity due to their carbonyl and cyano functions, facilitating the formation of diverse heterocycles. For instance, Darwish et al. (2014) focused on synthesizing heterocycles incorporating the sulfamoyl moiety, useful as antimicrobial agents (Darwish, Atia, & Farag, 2014). Additionally, Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a similar compound, in synthesizing polyfunctionalized heterocyclic compounds (Gouda, 2014).
Antimicrobial and Antifungal Applications
Cyanoacetamide derivatives have been evaluated for their antimicrobial and antifungal activities. Darwish et al. (2014) found that the newly synthesized compounds in their study exhibited promising antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Research has also delved into the anticancer potential of cyanoacetamide derivatives. For example, Zyabrev et al. (2022) synthesized and evaluated 4-arylsulfonyl-1,3-oxazoles for their anticancer activities, demonstrating effectiveness against various cancer cell lines (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Pharmacological and Vibrational Spectroscopy Studies
Patel and Shaikh (2011) synthesized derivatives of 2-[(2,6-dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showcasing the pharmacological potential of related compounds (Patel & Shaikh, 2011). Furthermore, Jenepha Mary, Pradhan, and James (2022) characterized an antiviral molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, using vibrational spectroscopy (Jenepha Mary, Pradhan, & James, 2022).
Propriétés
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-13-1-2-14(21)15(8-13)23-17(26)10-27-19-12(9-22)7-16-18(24-19)11-3-5-25(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCPKMXXMFGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[5-(4-fluorophenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B461118.png)
![6-Amino-3-(3,4-dimethylphenyl)-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461119.png)
![6-amino-3-(4-chlorophenyl)-1'-ethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B461121.png)
![6-Amino-3-ethyl-4-[5-(4-fluorophenyl)-2-furyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461124.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461125.png)
![6'-amino-1-benzoyl-3'-(methoxymethyl)-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B461127.png)
![6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-(1'-benzoylpiperidine)](/img/structure/B461128.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461130.png)
![6-Amino-3-tert-butyl-4-[5-(4-chlorophenyl)-2-furyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461132.png)
![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461134.png)
![2-amino-4-(2,4-dichlorophenyl)-7,9-dimethyl-4H-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B461136.png)
![2'-Amino-7',9'-dimethyl-4-phenylspiro[cyclohexane-1,4'-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3'-carbonitrile](/img/structure/B461139.png)
![2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B461140.png)
